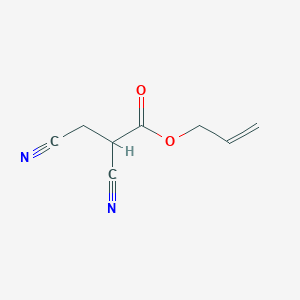
1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- is an organic compound with a complex structure that includes a ketone, a chloro group, a hydroxyl group, and two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diphenyl-1,3-butadiene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, followed by hydrolysis to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
化学反応の分析
Types of Reactions
1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Formation of 2-chloro-3-oxo-1,4-diphenylpentan-1-one.
Reduction: Formation of 2-chloro-3-hydroxy-1,4-diphenylpentanol.
Substitution: Formation of 2-amino-3-hydroxy-1,4-diphenylpentan-1-one.
科学的研究の応用
1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
類似化合物との比較
Similar Compounds
- 1-Pentanone, 2-chloro-3-hydroxy-1,4-dimethyl-
- 1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl-2-methyl-
Uniqueness
1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- is unique due to the presence of both chloro and hydroxyl groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
497933-06-9 |
|---|---|
分子式 |
C17H17ClO2 |
分子量 |
288.8 g/mol |
IUPAC名 |
2-chloro-3-hydroxy-1,4-diphenylpentan-1-one |
InChI |
InChI=1S/C17H17ClO2/c1-12(13-8-4-2-5-9-13)16(19)15(18)17(20)14-10-6-3-7-11-14/h2-12,15-16,19H,1H3 |
InChIキー |
HGUGRKDYPZOPEC-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C(C(C(=O)C2=CC=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
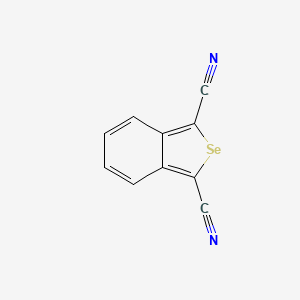
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
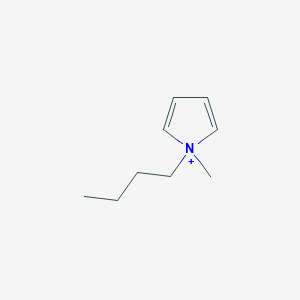
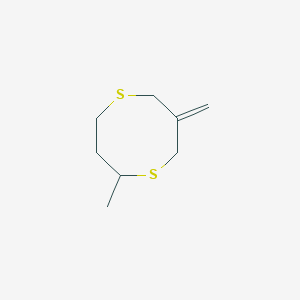
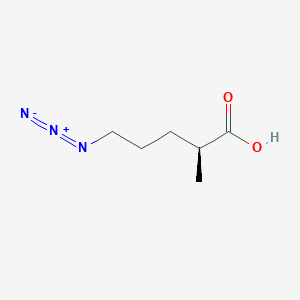
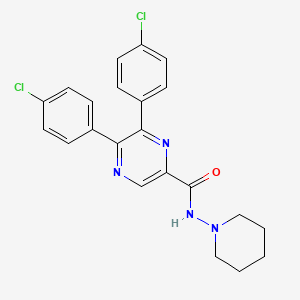
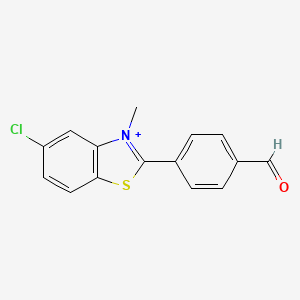
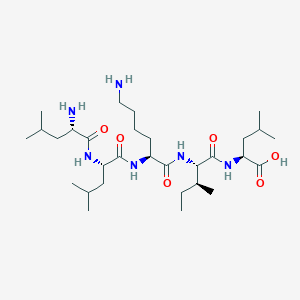

![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)

